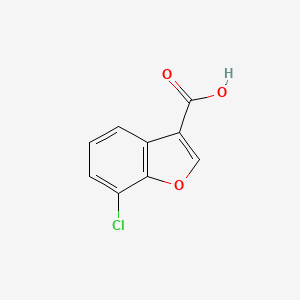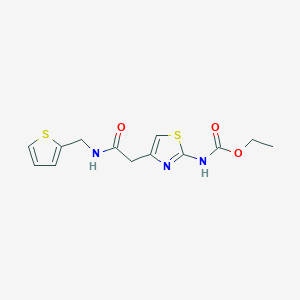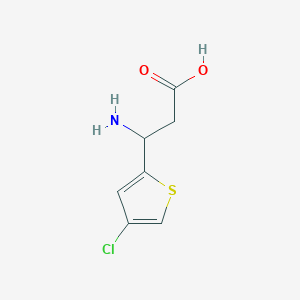
2-Methoxy-7-methylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-7-methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H11NO2, is characterized by a quinoline ring substituted with a methoxy group at the 2-position, a methyl group at the 7-position, and an aldehyde group at the 3-position.
作用機序
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Some quinoline derivatives have been found to interact with dna mainly through intercalation . This interaction can lead to changes in DNA structure and function, potentially affecting the transcription and replication processes .
Biochemical Pathways
Given the potential dna intercalation activity, it’s likely that this compound could influence pathways related to dna replication, transcription, and repair .
Result of Action
Some quinoline derivatives have been found to induce apoptosis and cause cell arrest in certain cell lines . These effects could potentially be attributed to the compound’s interaction with DNA .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-7-methylquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the quinoline ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions often require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process might include steps such as nitration, reduction, and formylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 2-Methoxy-7-methylquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Methoxy-7-methylquinoline-3-carboxylic acid.
Reduction: 2-Methoxy-7-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxy-7-methylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
類似化合物との比較
2-Methoxyquinoline-3-carbaldehyde: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
7-Methylquinoline-3-carbaldehyde: Lacks the methoxy group at the 2-position, which can influence its solubility and interaction with biological targets.
2-Chloroquinoline-3-carbaldehyde: Substitutes the methoxy group with a chloro group, altering its electronic properties and reactivity.
Uniqueness: 2-Methoxy-7-methylquinoline-3-carbaldehyde is unique due to the presence of both the methoxy and methyl groups, which can enhance its lipophilicity and ability to cross biological membranes. This combination of functional groups also provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
2-methoxy-7-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-6-10(7-14)12(15-2)13-11(9)5-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIQZUVODDEHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
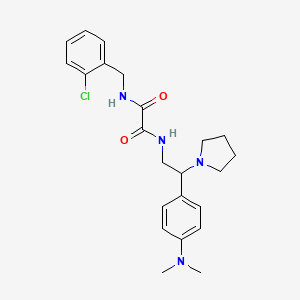
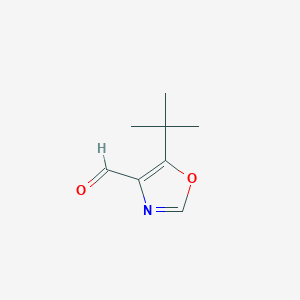

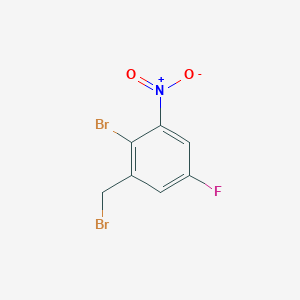
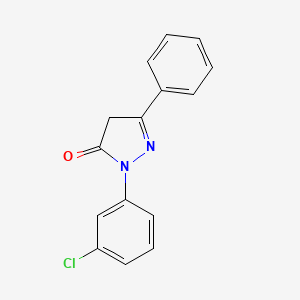
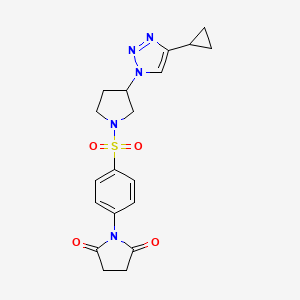
![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)
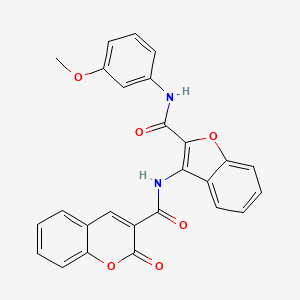
![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)
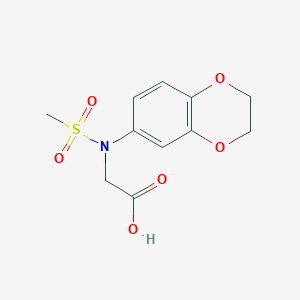
![Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2925941.png)
